(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide
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Overview
Description
(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 3-hydroxy-2,2-dimethylpropanal. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve isonicotinohydrazide in ethanol.
- Add 3-hydroxy-2,2-dimethylpropanal to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinohydrazide: The parent compound, which lacks the 3-hydroxy-2,2-dimethylpropanal moiety.
Hydrazones: A broad class of compounds with similar functional groups but different substituents.
Uniqueness
(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide is unique due to the presence of the 3-hydroxy-2,2-dimethylpropanal moiety, which imparts specific chemical and biological properties. This structural feature can enhance its reactivity and interaction with biological targets compared to other hydrazones.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,8-15)7-13-14-10(16)9-3-5-12-6-4-9/h3-7,15H,8H2,1-2H3,(H,14,16)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGLJOFUKKYWKF-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=NNC(=O)C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)/C=N/NC(=O)C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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